

PSN 375963 stability and storage conditions for laboratory use

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Compound of Interest

Compound Name: PSN 375963

Cat. No.: B5245448

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PSN 375963: Application Notes for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN 375963 is a potent agonist of the G protein-coupled receptor 119 (GPR119).^{[1][2]} GPR119 is predominantly expressed in pancreatic β -cells and intestinal L-cells. Its activation stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, making it a promising therapeutic target for type 2 diabetes and obesity. These application notes provide detailed information on the stability, storage, and laboratory protocols for the effective use of **PSN 375963** in research settings.

Physicochemical Properties and Stability

Proper handling and storage of **PSN 375963** are crucial for maintaining its biological activity and ensuring experimental reproducibility.

Table 1: Stability and Storage Conditions

Form	Storage Temperature	Shelf Life	Notes
Powder	-20°C	3 years	Desiccate.
4°C	2 years	Desiccate.	
In Solvent	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.	

Data sourced from MedchemExpress product data sheet.[\[1\]](#)

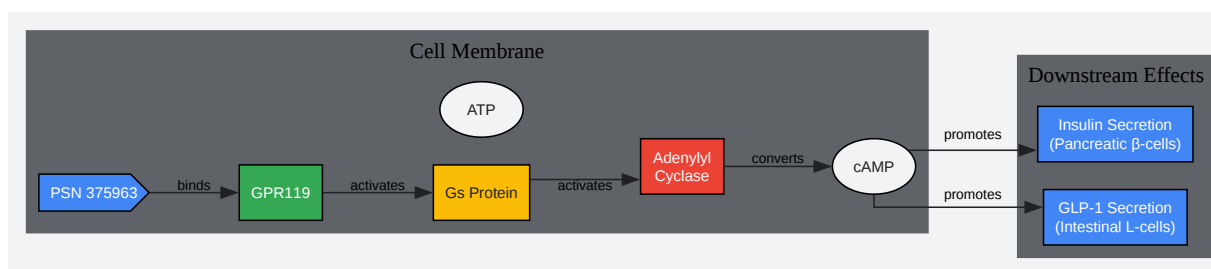
Table 2: Solubility Data

Solvent	Solubility	Notes
In Vitro		
DMSO	50 mg/mL (175.20 mM)	Ultrasonic treatment may be required.
In Vivo		
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	2.5 mg/mL (8.76 mM)	Clear solution; ultrasonic treatment may be required.
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (8.76 mM)	Clear solution.
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (8.76 mM)	Clear solution.

Data sourced from MedchemExpress product data sheet.[\[1\]](#)

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like **PSN 375963** initiates a signaling cascade that is primarily coupled to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3] The elevated cAMP levels trigger downstream effects, including the secretion of insulin from pancreatic β -cells and GLP-1 from intestinal L-cells.



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GPR119 signaling cascade initiated by **PSN 375963**.

Experimental Protocols

The following are generalized protocols that can be adapted for use with **PSN 375963**. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

In Vitro cAMP Accumulation Assay

This protocol outlines a method to measure the increase in intracellular cAMP levels in response to GPR119 activation by **PSN 375963**.

Materials:

- HEK293 cells stably expressing human GPR119
- DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- **PSN 375963**

- IBMX (a non-specific phosphodiesterase inhibitor)
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
- White opaque 384-well microplates

Procedure:

- Cell Seeding: Seed GPR119-expressing HEK293 cells in white opaque 384-well plates at a density of 2,000-5,000 cells/well and incubate for 24 hours.
- Compound Preparation: Prepare a serial dilution of **PSN 375963** in assay buffer. The final concentrations should ideally range from 1 nM to 100 μ M to determine an EC50 value.
- Assay: a. Remove the culture medium from the wells. b. Add 20 μ L of stimulation buffer containing IBMX and the various concentrations of **PSN 375963**. c. Incubate the plate at room temperature for 30 minutes. d. Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions. e. Incubate for 1 hour at room temperature.
- Data Acquisition: Read the plate using a plate reader compatible with the assay kit's detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
- Data Analysis: Plot the resulting signal against the log of the **PSN 375963** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes how to assess the potentiation of glucose-stimulated insulin secretion by **PSN 375963** in a pancreatic β -cell line.

Materials:

- MIN6 cells (or other suitable insulin-secreting cell line)
- DMEM with 15% FBS, 1% Penicillin-Streptomycin, and 50 μ M β -mercaptoethanol

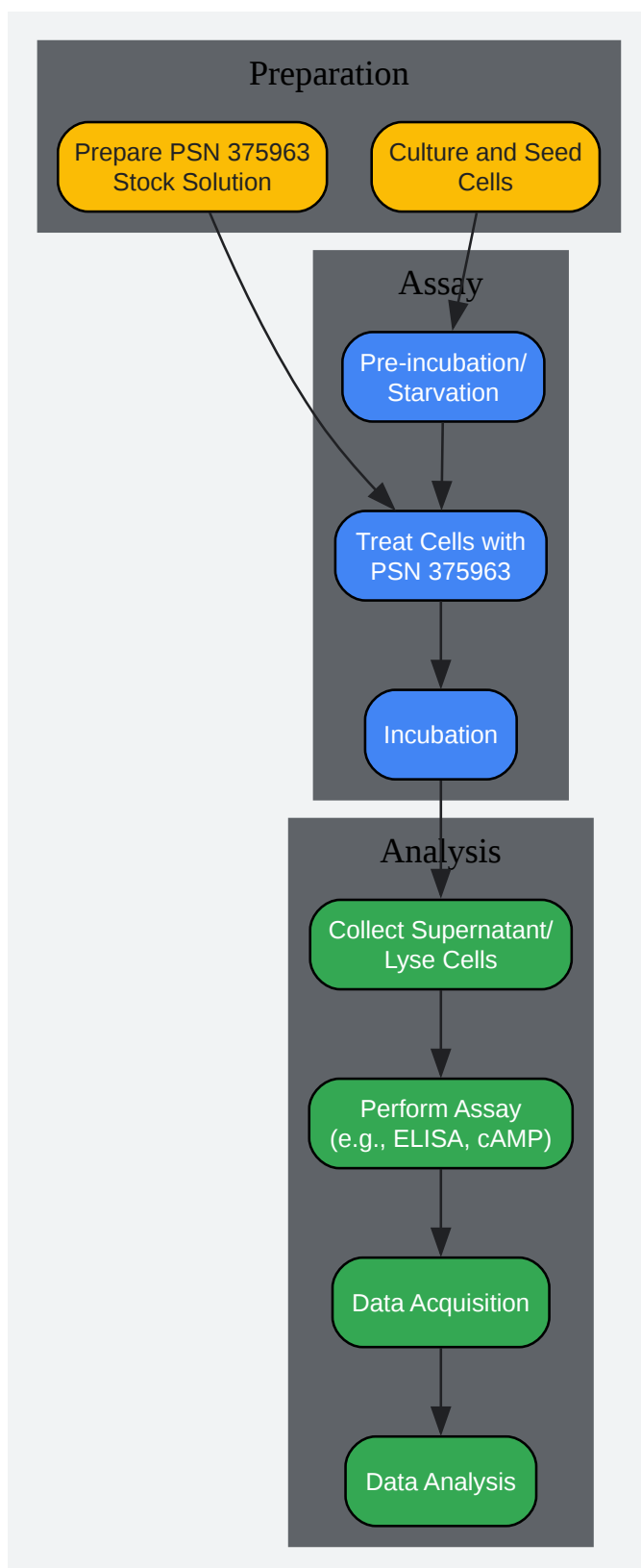
- Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low (2.8 mM) and high (16.7 mM) glucose
- **PSN 375963**
- Insulin ELISA kit
- 24-well culture plates

Procedure:

- Cell Seeding: Seed MIN6 cells in 24-well plates at a density of 2×10^5 cells/well and culture for 48-72 hours.
- Pre-incubation: a. Gently wash the cells twice with PBS. b. Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 2 hours at 37°C to allow insulin secretion to return to basal levels.
- Incubation with **PSN 375963**: a. Remove the pre-incubation buffer. b. Add fresh KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of **PSN 375963** (e.g., 1 μ M, 10 μ M, 50 μ M). c. Incubate for 2 hours at 37°C.
- Sample Collection: Collect the supernatant from each well.
- Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
- Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Compare the insulin secretion in the presence of **PSN 375963** to the respective glucose controls.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based assay using **PSN 375963**.



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